2-Fluoro-3,5-dimethylcyclohexan-1-amine
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Overview
Description
2-Fluoro-3,5-dimethylcyclohexan-1-amine is a fluorinated cycloalkane derivative. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, which make them valuable in various fields including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,5-dimethylcyclohexan-1-amine typically involves the fluorination of a cyclohexane derivative. One common method is the selective fluorination of 3,5-dimethylcyclohexan-1-amine using a fluorinating agent such as SelectFluor or N-fluoroammonium salts . The reaction is usually carried out under mild conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing readily available raw materials and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,5-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Fluoro-3,5-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and bioavailability make it useful in biological studies, particularly in drug development.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioactivity.
Industry: The compound is used in the production of materials with specific properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 2-Fluoro-3,5-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards these targets, enhancing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-aminobenzoic acid: Another fluorinated compound with similar properties and applications.
2-Fluoro-3-nitrobenzoic acid: Used in similar synthetic and industrial applications
Uniqueness
2-Fluoro-3,5-dimethylcyclohexan-1-amine is unique due to its specific structure, which combines the stability of a cyclohexane ring with the enhanced properties imparted by fluorination. This makes it particularly valuable in applications requiring high stability and bioavailability .
Properties
Molecular Formula |
C8H16FN |
---|---|
Molecular Weight |
145.22 g/mol |
IUPAC Name |
2-fluoro-3,5-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H16FN/c1-5-3-6(2)8(9)7(10)4-5/h5-8H,3-4,10H2,1-2H3 |
InChI Key |
HQSMHIQWWIXLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)N)F)C |
Origin of Product |
United States |
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